5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane
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Overview
Description
5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane is a compound that has attracted significant interest from researchers due to its potential applications in various industries. This compound is characterized by its unique molecular structure, which includes a benzyloxy group, a bromophenyl group, and a dioxane ring. The molecular formula of this compound is C18H19BrO3S, and it has a molecular weight of 395.3.
Preparation Methods
The synthesis of 5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane involves several steps. One common synthetic route includes the reaction of 2-(benzyloxy)-5-bromophenylthiol with formaldehyde and a suitable dioxane derivative under controlled conditions. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or bromophenyl positions, leading to the formation of various substituted derivatives.
Scientific Research Applications
5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane involves its interaction with specific molecular targets. The benzyloxy and bromophenyl groups allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-({[2-(Benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane can be compared with other similar compounds, such as:
2-(Benzyloxy)-5-bromophenylthiol: This compound shares a similar structure but lacks the dioxane ring, making it less versatile in certain applications.
5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides: These compounds have a thiazole ring instead of a dioxane ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C18H19BrO3S |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
5-[(5-bromo-2-phenylmethoxyphenyl)sulfanylmethyl]-1,3-dioxane |
InChI |
InChI=1S/C18H19BrO3S/c19-16-6-7-17(22-11-14-4-2-1-3-5-14)18(8-16)23-12-15-9-20-13-21-10-15/h1-8,15H,9-13H2 |
InChI Key |
CBYRAUBQRNOFKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)CSC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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